

Upleganan (SPR206): A Technical Guide to its Antibacterial Spectrum of Activity

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Compound of Interest

Compound Name: Upleganan

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Abstract

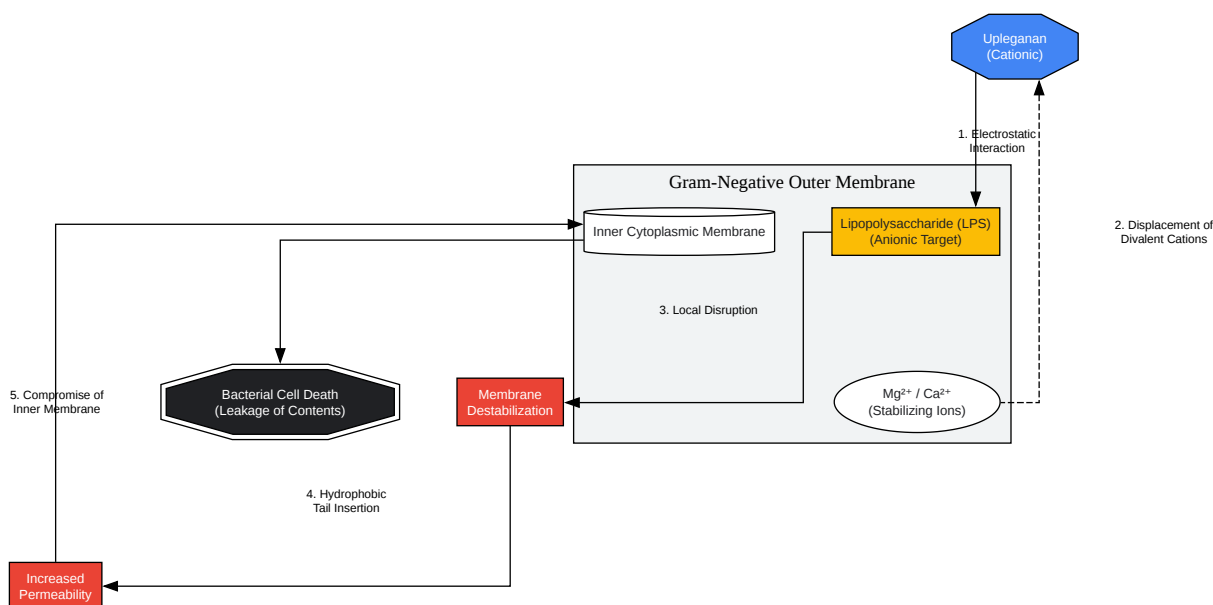
Upleganan, also known as SPR206, is a next-generation polymyxin analogue engineered to combat multidrug-resistant (MDR) Gram-negative bacterial infections. As a member of the polymyxin class, its primary mechanism of action involves the disruption of the bacterial outer membrane. However, it has been specifically designed to exhibit a more favorable safety profile, particularly with reduced nephrotoxicity, a significant dose-limiting factor for legacy polymyxins like colistin and polymyxin B[1][2]. This document provides a comprehensive overview of the in vitro antibacterial spectrum of **Upleganan**, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Upleganan exerts its bactericidal effect through a multi-step process targeting the structural integrity of the Gram-negative outer membrane. This mechanism is initiated by a critical electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the **Upleganan** molecule and the negatively charged phosphate groups of lipid A, a key component of the lipopolysaccharide (LPS) layer[2][3].

This initial binding displaces divalent cations (Mg^{2+} and Ca^{2+}) that normally stabilize the LPS layer, leading to localized disruption and increased permeability of the outer membrane. Following this destabilization, the hydrophobic tail of the **Upleganan** molecule inserts into the

membrane, further disorganizing its structure. This process ultimately compromises the inner cytoplasmic membrane, leading to leakage of essential cellular contents and cell death[4]. Studies suggest that **Upleganan** exhibits high LPS binding and permeabilization capabilities, which may contribute to its potent activity[3].



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Caption: Upleganan's proposed mechanism of action against Gram-negative bacteria.

In Vitro Antibacterial Spectrum

Upleganan demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including isolates resistant to carbapenems and other last-line agents.

Table 1: Minimum Inhibitory Concentrations (MIC) of Upleganan Against Specific Bacterial Strains

Bacterial Species	Strain	MIC (mg/L)	Reference
Pseudomonas aeruginosa	Pa14	0.125	[5]
Pseudomonas aeruginosa	ATCC 27853	0.25	[5]
Acinetobacter baumannii	NCTC13301	0.125	[5]
Acinetobacter baumannii	NCTC13424	0.06	[5]
Acinetobacter baumannii	ATCC 19003	0.125	[5]
Escherichia coli	ATCC 25922	0.125	[5]
Escherichia coli	IHMA558090	8	[5]
Klebsiella pneumoniae	ATCC 13882	0.125	[5]

Table 2: Summary of Upleganan Activity Against Surveillance Isolates (2021)

Organism Group	Resistance Profile	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Pseudomonas aeruginosa	All Isolates	0.25	0.25-0.5
Acinetobacter spp.	Multidrug-Resistant (MDR)	0.12	2
Acinetobacter spp.	Extensively Drug-Resistant (XDR)	0.12	8
Non-Morganellaceae Enterobacterales	All Isolates	0.06	0.25
Enterobacterales	Carbapenem-Resistant (CRE) - US & W. Europe	0.06	0.5
Enterobacterales	Carbapenem-Resistant (CRE) - E. Europe	0.5	64

Data sourced from a 2021 surveillance study. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Notably, **Upleganan** often retains its potency against isolates that have developed resistance to older polymyxins. Studies have shown that traditional colistin resistance mechanisms, such as mutations in the *lpxACD* and *pmrCAB* genes responsible for LPS modification, may not significantly reduce **Upleganan**'s activity[3]. For a set of 14 colistin-resistant *A. baumannii* isolates with these mutations, **Upleganan** maintained MICs of ≤ 2 mg/L for 64% of them[3].

Experimental Protocols

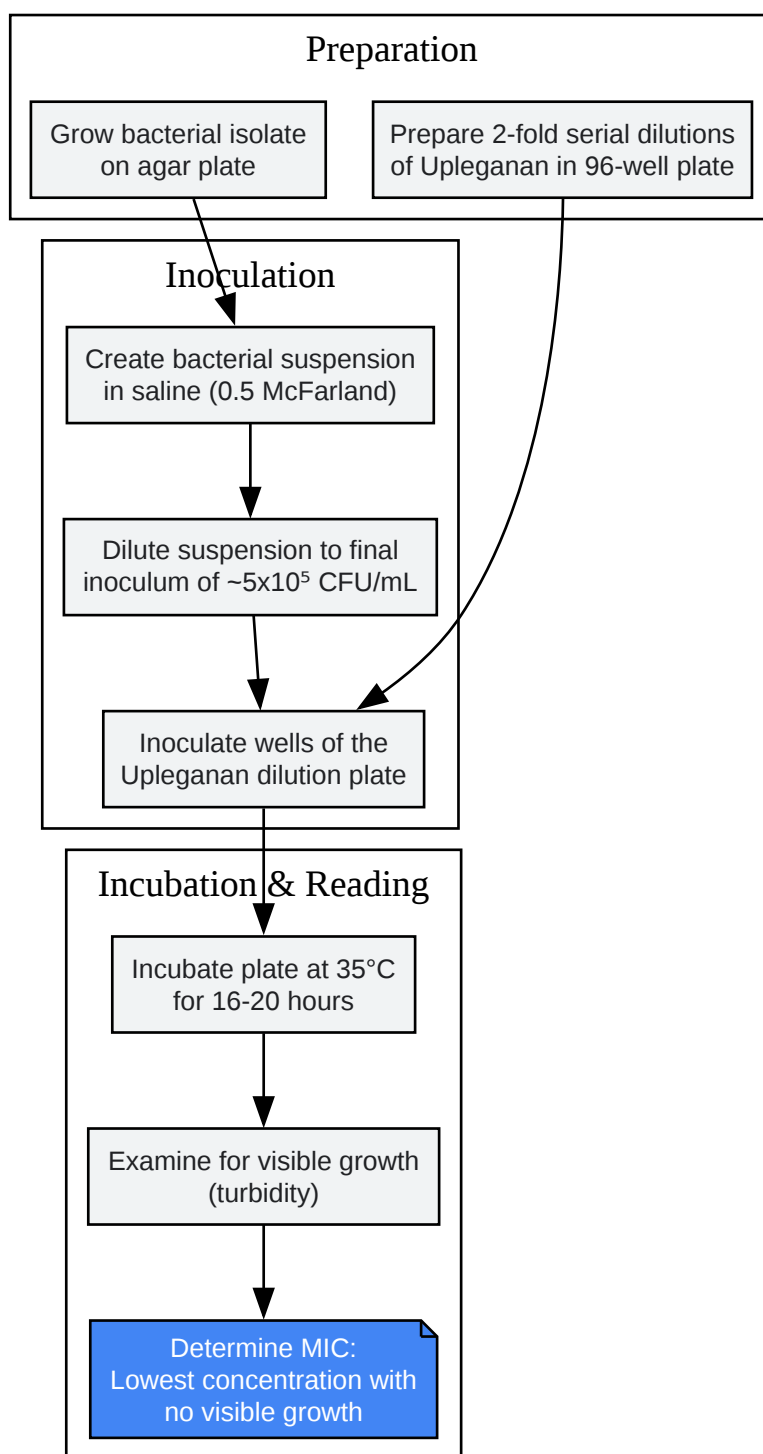
The in vitro activity data for **Upleganan** is primarily determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard.

Broth Microdilution MIC Assay Protocol (Based on CLSI M07)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria.

- Preparation of Antimicrobial Agent:
 - **Upleganan** is reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
 - A series of two-fold serial dilutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. This creates a range of concentrations to be tested.
- Inoculum Preparation:
 - The test bacterium is grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours to obtain isolated colonies.
 - Several colonies are suspended in a sterile saline or broth solution.
 - The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - This standardized suspension is further diluted in CAMHB to achieve a final target inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - The prepared microtiter plates containing the serially diluted **Upleganan** are inoculated with the final bacterial suspension.
 - A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included.
 - The plates are incubated under ambient air at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.

- MIC Determination:
 - Following incubation, the plates are examined for visible bacterial growth (turbidity).
 - The MIC is defined as the lowest concentration of **Upleganan** that completely inhibits the visible growth of the organism.



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Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

Upleganan (SPR206) is a promising novel polymyxin derivative with potent in vitro bactericidal activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including critical threats such as carbapenem-resistant *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and Enterobacterales. Its activity is maintained against many isolates that are resistant to older polymyxins. Supported by a mechanism that targets the essential outer membrane of these bacteria and a design that aims for reduced toxicity, **Upleganan** represents a significant development in the search for effective treatments for serious Gram-negative infections.

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